Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate
Overview
Description
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chlorosulfonyl group, a methoxy group, and a carboxylate ester. The presence of these functional groups makes it a versatile reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate typically involves the chlorosulfonation of a suitable thiophene precursor. One common method includes the reaction of 4-methoxythiophene-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The thiophene ring can also interact with biological targets through π-π stacking and hydrogen bonding, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate
- Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate
Uniqueness
Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate is unique due to the presence of the methoxy group at the 4-position of the thiophene ring, which can influence its reactivity and biological activity. The combination of the chlorosulfonyl and carboxylate ester groups also provides a versatile platform for further chemical modifications.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-4-methoxythiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGCJDNTXHGTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381299 | |
Record name | Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-45-9 | |
Record name | Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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